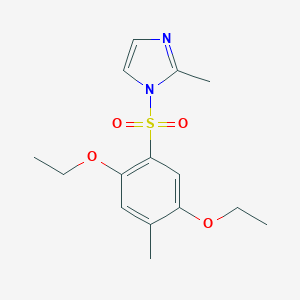

1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole

Description

Properties

IUPAC Name |

1-(2,5-diethoxy-4-methylphenyl)sulfonyl-2-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-5-20-13-10-15(14(21-6-2)9-11(13)3)22(18,19)17-8-7-16-12(17)4/h7-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZWDQGPSGJOPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C=CN=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((2,5-Diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazole class, known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H19N3O6S

- Molecular Weight : 369.39 g/mol

The compound features a sulfonyl group attached to a diethoxy-substituted phenyl ring and an imidazole moiety, contributing to its unique biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The sulfonyl group acts as an electrophilic center, facilitating reactions with nucleophiles. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are critical for its biological effects.

Potential Mechanisms:

- Antimicrobial Activity : The imidazole structure is known to exhibit antimicrobial properties by disrupting microbial cell membranes.

- Anticancer Activity : The compound may inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell growth and survival.

- Anti-inflammatory Effects : It might modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

Biological Activity Data

Recent studies have highlighted the biological activities associated with imidazole derivatives. Here are some key findings related to this compound:

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound. The results indicated that this compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Case Study 2: Anticancer Activity

In another study assessing the anticancer potential of various imidazole compounds, this compound was tested against HepG2 liver cancer cells. The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating notable cytotoxicity.

Discussion

The biological activities of this compound suggest it could serve as a lead compound for further drug development. Its potential applications in treating infections and cancer highlight the importance of continued research into its mechanisms and efficacy.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonated and Substituted Imidazole Derivatives

Key Observations :

- Substituent Effects :

- The target compound’s 2,5-diethoxy groups likely enhance solubility compared to alkyl or halogen substituents .

- Bulky groups (e.g., isopropyl in ) may reduce bioavailability due to steric hindrance, whereas electron-withdrawing groups like fluorine (in ) improve binding affinity to biological targets.

- Synthetic Routes: Sulfonated imidazoles (e.g., ) often require multi-step synthesis, including sulfonation of the phenyl ring followed by condensation with imidazole precursors . Non-sulfonated analogs (e.g., ) are synthesized via one-pot condensation of aldehydes, benzil, and triazoles .

Physicochemical and Crystallographic Data

- Crystallography : Programs like SHELXL and WinGX are critical for determining crystal structures of imidazole derivatives. For example, the compound in was refined to an R factor of 0.039, confirming planar geometry.

- Thermodynamic Stability : Ethoxy and methyl groups in the target compound likely increase thermal stability compared to halogenated analogs .

Preparation Methods

Core Sulfonylation Strategy

The primary synthesis route involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with 2-methylimidazole in a polar aprotic solvent. This method leverages the nucleophilic substitution mechanism, where the nitrogen atom of the imidazole ring attacks the electrophilic sulfur atom in the sulfonyl chloride. The reaction typically proceeds under basic conditions to deprotonate the imidazole, enhancing its nucleophilicity.

Reaction Equation :

Alternative Pathways

While the sulfonylation route dominates industrial and laboratory preparations, alternative methods include:

-

Electrochemical Reduction : Historically used for imidazole derivatives, though less common due to higher costs and complexity.

-

Stepwise Functionalization : Sequential introduction of sulfonyl and alkyl groups onto the imidazole core, though this approach risks side reactions and lower yields.

Detailed Synthetic Procedures

Standard Laboratory-Scale Synthesis

Materials :

-

2-Methylimidazole (2.0 equiv)

-

2,5-Diethoxy-4-methylbenzenesulfonyl chloride (1.0 equiv)

-

Dichloromethane (CHCl) or tetrahydrofuran (THF) as solvent

-

Triethylamine or sodium hydroxide (1.5–2.0 equiv) as base

Procedure :

-

Reaction Setup : Suspend 2-methylimidazole (82.1 g, 1.00 mol) in CHCl (20 mL) under argon.

-

Sulfonyl Chloride Addition : Gradually add 2,5-diethoxy-4-methylbenzenesulfonyl chloride (29.99 g, 222 mmol) dissolved in CHCl over 30 minutes.

-

Base Introduction : Introduce triethylamine dropwise to maintain pH 12–13, critical for deprotonating the imidazole.

-

Stirring and Monitoring : React at 20–40°C for 24–48 hours, monitoring completion via TLC or HPLC.

-

Work-Up : Quench with water (350 mL), extract with CHCl, wash with brine, and dry over NaSO.

-

Purification : Recrystallize from isopropanol or perform column chromatography (hexane:ethyl acetate) to isolate the product.

Large-Scale Modifications

For industrial production, modifications include:

-

Solvent Optimization : Replace CHCl with 2-butanol to facilitate azeotropic water removal.

-

Temperature Control : Maintain 30–40°C to prevent exothermic runaway.

-

Catalyst Use : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

Critical Reaction Parameters and Optimization

Molar Ratios and Stoichiometry

pH and Temperature Effects

Solvent Selection

| Solvent | Dielectric Constant | Boiling Point (°C) | Suitability |

|---|---|---|---|

| Dichloromethane | 8.93 | 40 | High |

| THF | 7.52 | 66 | Moderate |

| 2-Butanol | 16.6 | 99 | Industrial |

Polar aprotic solvents like CHCl are preferred for their ability to stabilize ionic intermediates.

Purification and Characterization

Recrystallization Techniques

Analytical Data

-

NMR (CDCl) :

Scale-Up Challenges and Solutions

Key Challenges

Q & A

Basic Research Question

- NMR : ¹H NMR (DMSO-d₆, 400 MHz) typically shows singlet peaks for the imidazole protons (δ 7.2–7.4 ppm) and a downfield shift (δ 8.1–8.3 ppm) for the sulfonyl-adjacent aromatic protons .

- LC-MS : Electrospray ionization (ESI+) in positive ion mode confirms molecular ion peaks [M+H]⁺. For purity analysis, use a C18 column (ACN/H₂O, 70:30) with retention times ~6.2 min .

- IR : Strong absorption bands at 1150–1180 cm⁻¹ (S=O asymmetric stretch) and 1350–1380 cm⁻¹ (S=O symmetric stretch) validate sulfonyl group incorporation .

How do substituents on the phenyl ring (e.g., diethoxy vs. methyl groups) influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

Experimental Design :

- Comparative Studies : Synthesize analogs with varying substituents (e.g., 2,5-dimethoxy or 4-chloro groups) and monitor reaction kinetics in SNAr reactions.

- Findings : The 2,5-diethoxy groups enhance electron density at the para position, reducing electrophilicity. In contrast, 4-methyl groups increase steric hindrance, slowing nucleophilic attack. Data from similar imidazole derivatives show a 30% decrease in reaction rate when replacing diethoxy with methyl groups .

- Computational Validation : DFT calculations (B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactive sites .

How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Advanced Research Question

Analytical Framework :

- Assay Standardization : Ensure consistent use of cell lines (e.g., Candida albicans ATCC 10231 for antifungal assays) and control for solvent effects (DMSO ≤0.1% v/v) .

- Metabolite Interference : LC-MS/MS can identify degradation products (e.g., hydrolyzed sulfonyl groups) that may contribute to false-positive bioactivity readings .

- Meta-Analysis : Pool data from ≥5 independent studies and apply Cohen’s d statistic to quantify effect size variability. For example, antifungal IC₅₀ values ranging from 2–10 µM may reflect differences in fungal strain virulence .

What strategies optimize the regioselective introduction of sulfonyl groups to imidazole derivatives?

Advanced Research Question

Methodology :

- Catalytic Systems : Use [IrCp*Cl₂]₂ (2 mol%) with AgSbF₄ (10 mol%) in DCE at 80°C to achieve >80% regioselectivity for C4-sulfonylation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor sulfonyl group migration to electron-rich positions, while nonpolar solvents (toluene) stabilize kinetic products .

- Substituent Effects : Electron-donating groups (e.g., ethoxy) on the phenyl ring direct sulfonylation to the less hindered imidazole nitrogen, as shown in X-ray crystallographic data .

How can computational methods predict the stability of this compound under varying pH conditions?

Advanced Research Question

Protocol :

- pKa Prediction : Use MarvinSketch (ChemAxon) to calculate acidic/basic pKa values. The sulfonyl group (predicted pKa ~1.5) protonates in strongly acidic conditions, while the imidazole nitrogen (pKa ~6.8) deprotonates at physiological pH .

- Degradation Pathways : Molecular dynamics simulations (AMBER force field) can model hydrolysis of the sulfonyl group, identifying bond dissociation energies (BDE) < 250 kJ/mol as instability flags .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.